![molecular formula C16H16Cl2O4S B2809218 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol CAS No. 478260-52-5](/img/structure/B2809218.png)
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol is a chemical compound with the molecular formula C16H16Cl2O4S and a molecular weight of 375.26 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol are not provided in the search results . Further experimental data would be required to determine these properties.Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol and related compounds have been explored in various synthetic and chemical property studies. For example, derivatives of chlorophenoxy propanol have been synthesized for potential applications in improving the properties of lubricating oils, demonstrating their utility as anticorrosion and antimicrobial additives (Mirzoeva et al., 2009). This highlights the compound's relevance in industrial applications beyond pharmaceutical contexts.
Catalysis and Organic Reactions
The compound's structural features, such as the sulfonyl group, make it a candidate for various catalytic and organic reactions. For instance, aromatic sulfonation studies with sulfur trioxide in nitromethane have provided insights into the mechanisms of sulfonylation reactions, which are critical for synthesizing aromatic sulfones (Bosscher & Cerfontain, 2010). These reactions are fundamental in organic synthesis, offering pathways to a variety of sulfonyl-containing compounds for further application in chemical research and development.
Enzymatic Resolution and Biotransformation
Research into the enzymatic resolution of related compounds, such as 2-phenoxy-1-propanols, using lipase-catalyzed enantioselective acylation has demonstrated the potential for producing enantiomerically pure substances (Miyazawa et al., 2001). This method's relevance lies in its application for synthesizing enantiomerically enriched pharmaceuticals and agrochemicals, showcasing the chemical's versatility in fine chemical synthesis.
Antiviral and Antimicrobial Activity
The synthesis of sulfonamide derivatives, including compounds structurally related to 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol, has been explored for potential antiviral and antimicrobial activities (Chen et al., 2010). This research indicates the broader applicability of such compounds in developing new therapeutic agents, highlighting the compound's significance in medicinal chemistry.
Materials Science and Polymer Research
In the realm of materials science, studies on sulfonated block copolymers containing sulfonyl groups for fuel-cell applications (Bae et al., 2009) demonstrate the compound's potential utility in creating high-performance materials for energy technologies. These polymers' enhanced proton conductivity and thermal stability are crucial for developing more efficient and durable fuel cells.
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c17-13-7-5-12(6-8-13)10-23(20,21)11-14(19)9-22-16-4-2-1-3-15(16)18/h1-8,14,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKRGZCBULYOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

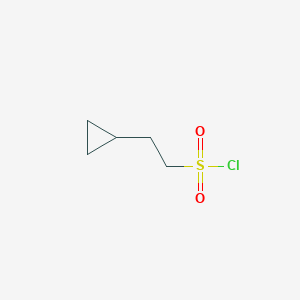
![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
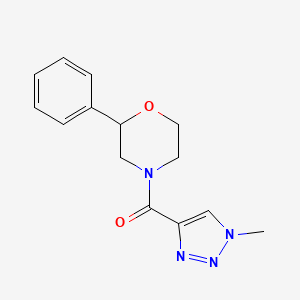
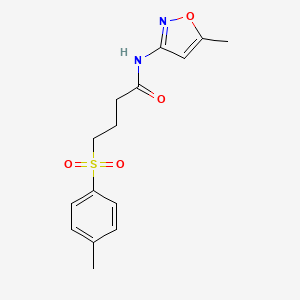
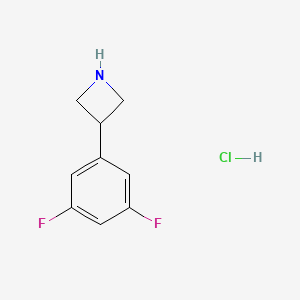
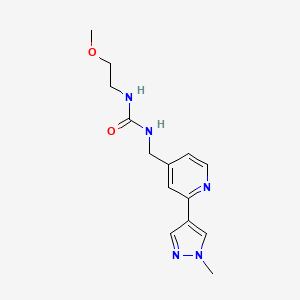
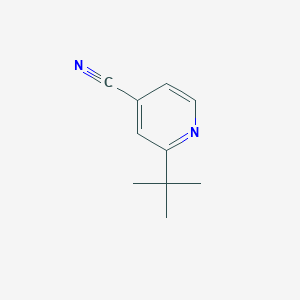
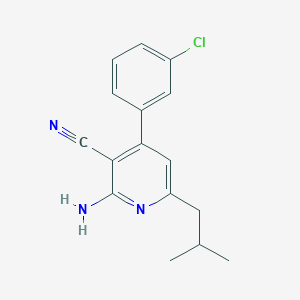
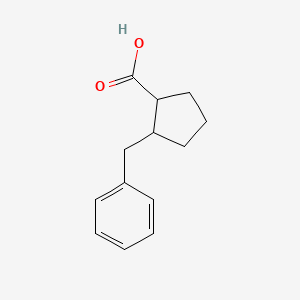
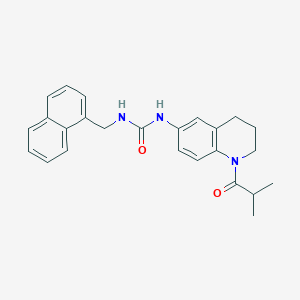
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)
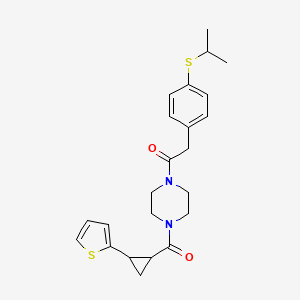
![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)
![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)